Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Overview
Description
“Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate” is a compound that belongs to the imidazopyridine family . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research. A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and its derivatives have been extensively studied for their molecular structure and vibrational spectra. Lorenc et al. (2008) used density functional theory (DFT) to determine the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridine and its methyl derivatives. Their findings were supported by X-ray data, highlighting the impact of the methyl group's position on the proton position of the NH group at the imidazole unit. This research contributes to a deeper understanding of the compound's chemical properties and potential applications in material science and molecular engineering (Lorenc et al., 2008).
Chemical Synthesis and Reactivity The synthesis and reactivity of this compound derivatives have been explored in various studies. For instance, Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of a 3H-imidazo[4,5-b]pyridine derivative. This study not only sheds light on the compound's synthetic pathways but also its potential in creating novel organic compounds with varied applications in medicinal chemistry and drug design (Yıldırım et al., 2005).
Anticancer and Antimicrobial Properties Recent research has also focused on the anticancer and antimicrobial properties of this compound derivatives. Shelke et al. (2017) described the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which were screened for their anticancer and antimicrobial activity. The study found that some derivatives showed promising antibacterial, antifungal, and anticancer activities, suggesting the potential of these compounds in developing new therapeutic agents (Shelke et al., 2017).
Mechanism of Action
Target of Action
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a novel imidazo[4,5-b]pyridine derivative . It has been found to be a promising purine bioisostere . Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 .
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions . The synthesis of this compound relies on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazopyridines have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as this compound, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
It is known that imidazo[4,5-b]pyridine derivatives have shown valuable medicinal properties . For example, some derivatives have been used in the treatment of migraines and cancer .
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDKRLKUQYADGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198818 | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638769-03-5 | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638769-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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